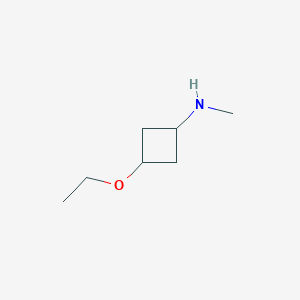

3-ethoxy-N-methylcyclobutan-1-amine

Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry

Cyclobutane derivatives, characterized by their four-membered carbon rings, represent a class of compounds with significant value in modern organic chemistry. nbinno.com Their importance stems largely from the inherent ring strain, which imparts unique reactivity and conformational preferences that chemists can leverage to construct complex molecular architectures. nbinno.comacs.orgresearchgate.net This strain facilitates selective bond cleavage, making cyclobutanes versatile intermediates for a variety of chemical transformations. acs.orgresearchgate.net

The utility of these derivatives is widespread, serving as fundamental building blocks in the synthesis of diverse acyclic, carbocyclic, and heterocyclic systems. acs.org Their application has led to the discovery of novel and valuable cascade reactions, significantly expanding the toolkit of synthetic organic chemistry. researchgate.net The predictable and efficient creation of highly complex molecules often relies on the development of new regio- and stereoselective synthetic methods, a domain where cyclobutane derivatives have proven to be exceptionally useful. acs.org

Furthermore, the cyclobutane motif is not merely a synthetic curiosity but is also found in nature and in pharmacologically active compounds. researchgate.netwikipedia.org A notable example is the anticancer drug carboplatin, a derivative of cyclobutane-1,1-dicarboxylic acid, which underscores the role of this scaffold in medicinal chemistry. wikipedia.org The ability to introduce the unique stereochemical and electronic properties of the cyclobutane ring into target molecules is crucial for developing new pharmaceuticals, agrochemicals, and advanced functional materials. nbinno.com

Overview of N-Methylcyclobutan-1-amine Frameworks

Within the broad family of cyclobutane derivatives, N-methylcyclobutan-1-amine frameworks represent a specific and valuable subclass. These structures combine the distinct features of the cyclobutane ring with those of a secondary amine. The presence of the N-methyl group influences the compound's basicity, nucleophilicity, and steric profile compared to primary cyclobutylamines.

The amine group on the cyclobutane ring can act as a nucleophile, participating in various substitution and addition reactions. smolecule.com The N-methyl substituent modulates this reactivity. While specific research on the "N-methylcyclobutan-1-amine" framework is detailed within specific molecular contexts, general principles suggest that the methyl group enhances the electron-donating nature, thereby increasing the nucleophilicity of the nitrogen atom compared to an unsubstituted amine.

These frameworks are key intermediates in the synthesis of more complex molecules. The stereochemistry of the cyclobutane ring, whether cis or trans, combined with the functional handle of the N-methylamine group, allows for precise, three-dimensional control in the construction of larger, biologically active molecules.

Historical Context of Cyclobutanamine Synthesis Development

The synthesis of cyclobutylamine (B51885) structures has historically presented a significant challenge to organic chemists. google.com The primary difficulty lies in the construction of the four-membered ring, which possesses considerable ring strain (approximately 26 kcal/mol), making it energetically unfavorable to form compared to larger, more stable ring systems. google.com

Early methods for constructing related four-membered nitrogen-containing heterocycles, such as azetidines, often relied on intramolecular cyclization reactions. These approaches included intramolecular nucleophilic substitutions where a leaving group, such as a tosylate, is displaced by an amine. google.com Other historical methods involved the reduction of β-haloimines or the activation of allylamines with electrophilic reagents to induce cyclization. google.com

Over the past few decades, significant progress has been made in developing more reliable and selective methodologies. A review covering the period from 1985 to 2002 highlights the extensive application of cyclobutane derivatives as versatile building blocks, indicating a maturation of synthetic techniques during this time. researchgate.net More recent advancements have focused on achieving high levels of stereocontrol. For instance, palladium-catalyzed C-H arylation using transient directing groups has been explored to synthesize substituted cyclobutylamines with specific stereochemistry, such as cis-3-arylcyclobutan-1-amine, in a single step. calstate.edu Despite these advances, the development of efficient and scalable methods for the synthesis of polysubstituted cyclobutylamines remains an active area of research, driven by their potential as components in complex target molecules. google.comcalstate.edu

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-ethoxy-N-methylcyclobutan-1-amine |

InChI |

InChI=1S/C7H15NO/c1-3-9-7-4-6(5-7)8-2/h6-8H,3-5H2,1-2H3 |

InChI Key |

SCLRSTWWWULBQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Cyclobutanamines

Strategies for the Construction of the Cyclobutane (B1203170) Core

The formation of the four-membered carbocyclic ring is a critical step in the synthesis of cyclobutanamine derivatives. Key strategies include [2+2] cycloadditions and ring contractions of larger heterocyclic systems.

[2+2] Cycloaddition Approaches

[2+2] cycloaddition reactions are a primary and widely utilized method for synthesizing cyclobutanes. fiveable.me These reactions involve the union of two unsaturated components to form a four-membered ring.

Thermal [2+2] cycloadditions proceed without the need for light, relying on heat to facilitate the formation of the cyclobutane ring. fiveable.me This method can be employed to construct complex cyclic structures, which are valuable intermediates in the synthesis of pharmaceuticals. fiveable.me These reactions are known for their specific stereochemical and regioselective outcomes. fiveable.me

A notable example is the reaction between ketenes and alkenes. Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base, readily undergo a thermal [2+2] cycloaddition to yield a cyclobutane product. libretexts.org The regiochemistry of this reaction is typically straightforward, with the most electron-rich atom of the alkene reacting with the electron-poor carbonyl carbon of the ketene. libretexts.org While effective, thermal cycloadditions can sometimes be limited by regioselectivity issues and challenges in controlling stereochemistry. fiveable.me

| Reactant 1 | Reactant 2 | Conditions | Product |

| Alkene | Keteniminium Salt | Thermal | Cyclobutanone (B123998) |

| Vinyl Boronate | Keteniminium Salt | Thermal | Borylated Cyclobutane |

This table summarizes general thermal [2+2] cycloaddition reactions for the formation of cyclobutane derivatives.

The [2+2] cycloaddition between a keteniminium salt and an alkene is a reliable method for generating four-membered rings. researchgate.net Keteniminium ions, which are highly reactive electrophilic species, can be generated in situ from tertiary amides. nih.gov They readily participate in cycloaddition reactions with a variety of alkenes. nih.gov This approach is versatile and can be performed both inter- and intramolecularly. researchgate.net

The resulting cyclobutaniminium salt can then be further manipulated. For instance, it can be hydrolyzed to yield a cyclobutanone or reduced to afford a cyclobutanamine with excellent diastereocontrol. researchgate.net The use of removable protecting groups, such as N-allyl moieties, enhances the synthetic utility of this method, providing access to highly functionalized cyclobutaneamines. researchgate.net

| Keteniminium Precursor | Alkene | Subsequent Reaction | Product |

| Tertiary Amide | Alkene | Hydrolysis | Cyclobutanone |

| Tertiary Amide | Alkene | Reduction | Cyclobutanamine |

This table illustrates the versatility of the keteniminium-alkene [2+2] cycloaddition in synthesizing substituted cyclobutanes.

Intramolecular [2+2] cycloadditions offer a powerful strategy for the synthesis of fused bicyclic systems containing a cyclobutane ring. nih.gov This approach has been successfully applied to the synthesis of various complex natural products. nih.gov For instance, intramolecular cycloadditions of keteniminium ions with tethered alkenes or alkynes provide a useful route to fused cyclobutanones and cyclobutenes. nih.govrsc.org

The outcome of these intramolecular reactions can be dependent on the length of the tether connecting the reacting partners. For example, in the intramolecular cyclizations of keteniminium ions with alkynes, substrates with a four- or five-atom tether undergo a [2+2] cycloaddition to yield fused cyclobutenyl iminium ions. nih.govrsc.org In contrast, a shorter three-atom linker can lead to a [4+2] cycloaddition. nih.gov

| Substrate Type | Tether Length | Cycloaddition Type | Product |

| Keteniminium-alkyne | 3 atoms | [4+2] | Fused Aromatic |

| Keteniminium-alkyne | 4-5 atoms | [2+2] | Fused Cyclobutene |

This table shows the influence of tether length on the outcome of intramolecular keteniminium ion cycloadditions.

Ring Contraction Methodologies

An alternative approach to the construction of the cyclobutane core involves the contraction of a larger ring system.

The synthesis of multisubstituted cyclobutanes can be achieved through the contraction of readily accessible pyrrolidines. nih.govntu.ac.uk This method often involves the generation of a 1,1-diazene intermediate from the pyrrolidine (B122466), which then undergoes nitrogen extrusion to form a 1,4-biradical. nih.gov This short-lived biradical subsequently cyclizes to form the C-C bond of the cyclobutane ring. nih.gov

This ring contraction process can be highly stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. nih.gov The stereoretentive nature of the reaction is attributed to the rapid C-C bond formation from the thermally generated singlet 1,4-biradical. nih.govnih.gov This methodology has been successfully applied to the synthesis of complex and stereochemically rich cyclobutane structures, including spirocyclobutanes. nih.gov

| Starting Material | Key Intermediate | Process | Product |

| Pyrrolidine | 1,1-Diazene | Nitrogen Extrusion | Cyclobutane |

This table outlines the key steps in the ring contraction of pyrrolidines to form cyclobutanes.

Ring Expansion of Smaller Carbocycles

The construction of the cyclobutane framework can be efficiently achieved through the rearrangement of smaller, more strained ring systems. These methods leverage the release of ring strain as a thermodynamic driving force for the formation of the four-membered ring.

Gold(I)-Catalyzed Ring Expansion

Gold(I) catalysis has emerged as a powerful tool for the ring expansion of cyclopropanols to afford cyclobutanones. acs.orgcapes.gov.brnih.govnih.gov This transformation typically involves the activation of a tethered alkyne or allene (B1206475) by a cationic gold(I) species, which triggers a rearrangement of the cyclopropane (B1198618) ring.

Specifically, the asymmetric gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols provides access to synthetically valuable cyclobutanones bearing a vinyl-substituted quaternary stereocenter with high enantioselectivity and yield. acs.orgcapes.gov.brnih.govnih.gov These reactions exhibit a broad substrate scope and are tolerant of various functional groups, including protected alcohols and amines. acs.orgcapes.gov.brnih.govnih.gov The proposed mechanism involves the coordination of the cationic gold(I) catalyst to the allene, initiating a Wagner-Meerwein type ring expansion to generate a vinylgold intermediate. Subsequent protodemetalation releases the cyclobutanone product and regenerates the active catalyst. nih.gov

While this method directly yields a cyclobutanone rather than a cyclobutanamine, the resulting ketone is a versatile intermediate that can be readily converted to the desired amine through subsequent functionalization, such as reductive amination (see section 2.2.1.1). The tolerance of the gold-catalyzed ring expansion for protected amines suggests a viable two-step synthetic sequence to access compounds like 3-ethoxy-N-methylcyclobutan-1-amine.

Dearomative Cycloaddition Strategies

Dearomative cycloadditions offer a powerful approach to rapidly build molecular complexity and access three-dimensional scaffolds from simple, planar aromatic precursors. acs.org The [2+2] photocycloaddition is a particularly relevant strategy for the synthesis of cyclobutane rings. rsc.org

Visible-light-mediated intermolecular [2+2] cycloaddition reactions have been successfully employed to construct cyclobutane-fused indolines. acs.org This process involves a triplet-triplet energy transfer mechanism and demonstrates excellent regio- and diastereoselectivity. acs.org The reaction scope is broad, accommodating both activated and unactivated alkenes, and tolerates functional groups such as free amines and alcohols. smolecule.com

For the synthesis of a molecule like this compound, a plausible dearomative strategy could involve the [2+2] photocycloaddition of an enol ether with an imine or a related nitrogen-containing olefin. The enol ether would serve as the precursor to the ethoxy-substituted carbon of the cyclobutane ring, while the imine would provide the nitrogen functionality. The photochemical nature of this cycloaddition allows for the formation of the strained four-membered ring under mild conditions. wikipedia.orgresearchgate.net The mechanism of enone-alkene cycloadditions is proposed to proceed through the photoexcitation of the enone to a triplet state, which then forms an exciplex with the alkene, leading to a diradical intermediate that closes to the cyclobutane ring. wikipedia.org

Strain-Release Strategies for Bicyclo[1.1.1]pentyl (BCP) Amine Derivatives

While not directly leading to simple cyclobutanamines, the synthesis of bicyclo[1.1.1]pentyl (BCP) amine derivatives provides valuable insights into the functionalization of strained ring systems. BCPs are recognized as important bioisosteres for para-substituted phenyl rings in drug discovery.

The synthesis of BCP amines often relies on the high reactivity of [1.1.1]propellane, a highly strained molecule. Strain-release amination of [1.1.1]propellane using "Turbo-amides" (R₂NMgCl·LiCl) is a key method for the synthesis of monosubstituted BCP-amines. This approach has been shown to be scalable and practical for accessing valuable BCP building blocks.

Introduction of Amine and Ethoxy Functionalities

The direct introduction of amine and ethoxy groups onto a pre-existing cyclobutane core represents a convergent and flexible synthetic approach.

Amination Strategies for Cyclobutane Derivatives

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. masterorganicchemistry.comnih.gov This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by in situ reduction with a suitable reducing agent. masterorganicchemistry.comnih.gov

For the synthesis of this compound, the key precursor would be 3-ethoxycyclobutanone. The reductive amination of this ketone with methylamine (B109427) would directly yield the target compound. The choice of reducing agent is crucial for the success of this reaction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed due to their mildness and selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comnih.gov

The stereoselectivity of the reduction of 3-substituted cyclobutanones has been studied, revealing that the hydride reduction often proceeds with high cis selectivity, irrespective of the bulk of the hydride reagent. vub.ac.benih.govacs.org This stereochemical preference is influenced by factors such as torsional strain and electrostatic interactions. vub.ac.benih.govacs.org Therefore, the stereochemistry of the starting 3-ethoxycyclobutanone would likely influence the stereochemical outcome of the final N-methylcyclobutanamine product.

Below is a table summarizing a potential reductive amination reaction for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| 3-Ethoxycyclobutanone | Methylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | This compound |

Table 1: Illustrative Reductive Amination for the Synthesis of this compound

Nucleophilic Substitution Reactions to Form C-N Bondsacsgcipr.org

A primary method for installing the amine functionality onto a cyclobutane ring is through nucleophilic substitution (SN2). This approach typically involves the displacement of a good leaving group on the cyclobutane ring, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), by a nitrogen nucleophile. To synthesize the target compound, a suitable precursor like 3-ethoxycyclobutyl tosylate would be treated with methylamine. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the reaction center. libretexts.org The efficiency of this reaction is highly dependent on the steric hindrance around the electrophilic carbon; primary carbons are ideal, whereas secondary carbons, like those in a cyclobutane ring, can lead to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The reactivity of the cyclobutane moiety in these reactions can be influenced by various factors, including ring strain and the nature of other substituents on the ring. researchgate.netresearchgate.net

A plausible synthetic sequence would involve:

Starting with a precursor like 3-ethoxycyclobutanol.

Conversion of the hydroxyl group to a better leaving group, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 3-ethoxycyclobutyl tosylate.

Subsequent reaction with excess methylamine (CH₃NH₂) in a suitable solvent to displace the tosylate group and form the desired this compound. acsgcipr.org

Ethoxylation Techniques for Cyclobutane Scaffolds

The introduction of the ethoxy group is another critical step that can be achieved through several reliable methods.

The Williamson ether synthesis is a classic and robust method for forming ethers. wikipedia.orgbyjus.com This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide. masterorganicchemistry.com To form the ethoxy group on the cyclobutane scaffold, two main pathways are viable:

Pathway A: Reacting a 3-(methylamino)cyclobutanol precursor with an ethylating agent. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. youtube.com This alkoxide then displaces a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ether linkage. wikipedia.org

Pathway B: Reacting a 3-halocyclobutanamine derivative (e.g., 3-bromo-N-methylcyclobutan-1-amine) with sodium ethoxide (NaOEt). byjus.com

The reaction is typically conducted at temperatures ranging from 50 to 100 °C. byjus.com The choice of reactants is crucial, as the SN2 mechanism works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Typical Conditions | Product Type |

| 3-(methylamino)cyclobutanol | Ethyl Iodide | Sodium Hydride (NaH) | 50-100 °C, 1-8 h | Ether |

| Sodium Ethoxide | 3-Bromo-N-methylcyclobutan-1-amine | - | 50-100 °C, 1-8 h | Ether |

Table 1: Representative Conditions for Williamson Ether Synthesis on a Cyclobutane Scaffold.

An alternative strategy involves constructing the cyclobutane ring from an acyclic precursor that already contains the required ethoxy group. The Thorpe-Ziegler reaction, for example, can be used to synthesize a cyclobutanone from a dinitrile. A potential precursor for this route could be derived from 3-ethoxypropionitrile. While direct application to the target compound is complex, the principle involves creating a suitable dinitrile where intramolecular cyclization would form a cyclobutanone intermediate. This ketone could then be converted to the N-methylamine via reductive amination.

Multi-component and Cascade Reactions in Cyclobutanamine Synthesisacs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, offer a highly efficient route to complex molecules. acsgcipr.orgfrontiersin.org While specific MCRs for this compound are not widely reported, cascade reactions that combine multiple transformations in one pot are highly relevant. For example, a process could be designed that merges an in-situ-generated enone with an olefin via a visible-light-induced [2+2] cycloaddition. nih.gov Such strategies significantly improve synthetic efficiency by reducing the number of intermediate purification steps. nih.gov The development of MCRs for synthesizing substituted cyclobutanes is an active area of research, promising more sustainable and atom-economical routes. frontiersin.org

Photochemical Approaches to Cyclobutanaminesnih.gov

Photochemical [2+2] cycloaddition is a powerful and direct method for synthesizing cyclobutane rings. nih.govkib.ac.cnresearchgate.net This reaction involves the light-induced dimerization of two alkene molecules. To create the specific substitution pattern of this compound, a crossed [2+2] cycloaddition could be envisioned between an ethoxy-containing alkene (like ethyl vinyl ether) and a nitrogen-containing alkene. nih.gov The success of these reactions often relies on the use of a photosensitizer, which can be an organic dye or a transition metal complex (e.g., ruthenium or iridium-based). nih.govnih.gov This approach allows for the formation of complex cyclobutanes under mild conditions, often with high stereoselectivity. acs.orgchemistryviews.org The direct excitation of alkenes typically requires UV light, but modern methods increasingly use visible light photocatalysis to improve functional group tolerance and scalability. nih.govresearchgate.net

| Reaction Type | Key Reactants | Energy Source | Catalyst/Sensitizer | Key Feature |

| Intermolecular [2+2] Cycloaddition | Alkene 1 (e.g., Ethyl vinyl ether), Alkene 2 (e.g., N-vinyl-N-methylamine derivative) | Visible Light or UV | Organic Dye or Transition Metal Complex | Direct formation of the cyclobutane ring. nih.gov |

| Intramolecular [2+2] Cycloaddition | Diene with appropriate tether | Visible Light or UV | Organic Dye or Transition Metal Complex | Forms fused bicyclic systems. nih.gov |

Table 2: Overview of Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis.

Stereoselective Synthesis of Cyclobutanamine Derivatives

Importance of Stereocontrol in Cyclobutanamine Chemistry

Cyclobutane (B1203170) rings are rigid structural motifs found in numerous natural products and biologically active molecules. acs.orgnih.gov The introduction of substituents onto this four-membered ring can create multiple stereogenic centers. The specific spatial orientation of these substituents (stereochemistry) profoundly influences the molecule's pharmacological and physicochemical properties. Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities, with one isomer often being responsible for the desired therapeutic effect while another might be inactive or even cause adverse effects. researchgate.net

Therefore, controlling the stereochemistry during synthesis is not merely an academic challenge but a critical necessity for developing safe and effective pharmaceuticals. researchgate.net Methodologies that allow for the selective synthesis of a single desired stereoisomer are highly sought after to avoid the complex and often inefficient separation of isomeric mixtures. nih.govchemistryviews.org The development of elegant catalytic asymmetric methods has been a key focus in modern organic synthesis to access these chiral cyclobutane-containing molecules. nih.gov

Asymmetric Cycloaddition Strategies

Cycloaddition reactions, which form cyclic molecules through the union of two or more unsaturated compounds, are among the most powerful tools for constructing cyclobutane rings. acs.org Asymmetric variants of these reactions utilize chiral catalysts or auxiliaries to induce enantioselectivity, leading to the formation of non-racemic products.

The [2+2] cycloaddition between an allene (B1206475) and an alkene is a versatile method for synthesizing methylene-substituted cyclobutanes. acs.org In the context of stereoselective synthesis, chiral allenes or the use of chiral catalysts can effectively control the stereochemical outcome. For instance, intramolecular [2+2] cycloadditions of allenes tethered to an alkene have been employed in the asymmetric total synthesis of natural products. nih.gov In these reactions, a chiral catalyst, such as a thiourea derivative, can induce an enantioselective isomerization to generate a chiral allene intermediate in situ. nih.govnih.gov This intermediate then undergoes a diastereoselective cycloaddition, often promoted by a Lewis acid, to yield the cyclobutane product with high stereocontrol. nih.govnih.gov

Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes with alkenes represent a concerted, asynchronous pathway allowing for the synthesis of various cyclobutanes with controlled stereochemistry. nih.gov The use of chiral Lewis acids, such as chiral oxazaborolidines, has enabled the development of catalytic and enantioselective versions of these reactions. nih.gov

Table 1: Representative Chiral Allene-Based [2+2] Cycloadditions

| Catalyst/Promoter | Reactants | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|

| Chiral Thiourea Catalyst / Bi(OTf)₃ | Intramolecular Allene & Alkene | Bicyclic Cyclobutane | Not specified, but enantioselective |

| Chiral Oxazaborolidines | Allenoates & Alkenes | Substituted Cyclobutanes | Broad range with good enantioselectivity |

This table presents generalized data from research on related cyclobutane syntheses.

While [2+2] cycloadditions are a direct route to four-membered rings, [4+2] cycloadditions, or Diels-Alder reactions, are classically used for synthesizing six-membered rings. However, they can be adapted for cyclobutane synthesis through strategic substrate design or subsequent transformations. For example, the reaction of cyclobutenones with dienes can be considered a formal [4+2] cycloaddition where the cyclobutene moiety acts as the dienophile. rsc.org

The development of catalytic asymmetric [4+2] cycloadditions often involves the use of chiral Lewis acids to activate the dienophile and create a chiral environment around the reacting species. rsc.org This approach can afford products with high yields and excellent enantioselectivities. rsc.org While less direct for forming the core cyclobutanamine skeleton, these methods are crucial for constructing fused-ring systems that may contain a cyclobutane moiety. Intermolecular cycloadditions using furan-fused cyclobutanones as a versatile four-carbon synthon have been explored, including Rh-catalyzed enantioselective [4+2] cycloadditions with imines. nih.gov

Organocatalytic Enantioselective Methods

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net For cyclobutane synthesis, organocatalysts can activate substrates through the formation of transient, reactive intermediates like iminium ions or enamines. nih.govnih.gov

A prominent strategy involves the reaction of α,β-unsaturated aldehydes with alkenes. A chiral secondary amine catalyst, such as a derivative of proline, reacts with the aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, facilitating a [2+2] cycloaddition with an electron-rich alkene. nih.govresearchgate.net This approach has led to the development of highly enantioselective methods for synthesizing substituted cyclobutanes. researchgate.netunl.pt The combination of aminocatalysis with other modes of activation, such as hydrogen-bonding, has further expanded the scope and efficiency of these formal [2+2] cycloaddition reactions. nih.gov

Table 2: Examples of Organocatalytic Methods for Cyclobutane Synthesis

| Catalyst Type | Activation Mode | Reactants | Key Features |

|---|---|---|---|

| Chiral Secondary Amine (e.g., Prolinol Ether) | Iminium Ion Catalysis | α,β-Unsaturated Aldehydes & Alkenes | Forms two new C-C bonds, two stereocenters, and a quaternary carbon in one step. unl.pt |

| Chiral Phosphoric Acid | Brønsted Acid Catalysis | N,O-Acetals & Olefins | Visible-light mediated [2+2] photocycloaddition with high enantioselectivity (84–98% ee). |

This table presents generalized data from research on related cyclobutane syntheses.

Biocatalytic Approaches to Chiral Cyclobutanamines

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is attractive due to the exceptional selectivity (chemo-, regio-, and stereo-) often exhibited by enzymes, which operate under mild reaction conditions. researchgate.net

Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing the oxidation of a wide range of organic molecules, including the hydroxylation of unactivated C-H bonds. researchgate.net The bacterial enzyme P450 BM3 from Bacillus megaterium is particularly noteworthy for its high catalytic efficiency and has become a prime target for protein engineering. researchgate.netnih.gov

Engineered variants of P450 BM3 have been successfully employed for the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. nih.govacs.org By creating a library of P450 BM3 mutants, researchers can screen for enzymes that catalyze hydroxylation at specific positions on the cyclobutane ring with high selectivity. nih.gov For a substrate like N-protected cyclobutylamine, different enzyme variants can direct hydroxylation to yield distinct cis/trans isomers of 2-hydroxy and 3-hydroxy cyclobutanamine derivatives. nih.govacs.org This biocatalytic C-H oxidation provides a powerful and divergent route to chiral, functionalized cyclobutanamines from simple precursors, which can then be further elaborated to target molecules. nih.gov

Table 3: P450 BM3-Mediated Hydroxylation of a Model Cyclobutylamine Substrate

| P450 BM3 Variant | Major Product(s) | Selectivity (%) | Conversion (%) |

|---|---|---|---|

| Variant A | trans-2-hydroxy and trans-3-hydroxy | Varies by variant | ≥30% |

| Variant B | cis-1,2-hydroxy | Varies by variant | ≥30% |

Data is generalized from screening results on N-benzoyl-cyclobutylamine (12a) as reported in the literature. nih.govacs.org Selectivity and conversion depend heavily on the specific enzyme variant and reaction conditions.

Diastereoselective Control in Cyclobutanamine Synthesis

The synthesis of multi-substituted cyclobutanes, including derivatives of cyclobutanamine, presents significant challenges regarding stereocontrol. nih.gov The rigid, strained nature of the four-membered ring means that the relative orientation of substituents is fixed, leading to the possibility of multiple diastereomers. Controlling the formation of these stereoisomers is a key objective in synthetic strategies. nih.gov

One of the most powerful and widely used methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. acs.orgresearchgate.net This reaction involves the joining of two alkene components to form the four-membered ring. The stereochemical outcome of these reactions can often be controlled by the judicious choice of starting materials, catalysts, and reaction conditions. For instance, photochemical [2+2] cycloadditions are a common method where the stereochemistry of the starting alkenes can be translated into the stereochemistry of the cyclobutane product. acs.org Lewis-acid-promoted formal [2+2] cycloadditions, which proceed through a stepwise mechanism, also offer avenues for diastereocontrol. researchgate.net

Recent advancements have demonstrated that catalyst-controlled reactions can offer high levels of diastereoselectivity. For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) with nucleophiles, guided by a copper(I) catalytic system, can produce highly functionalized cyclobutanes as single diastereoisomers. nih.gov This method provides a reliable way to control the relative stereochemistry of multiple substituents on the cyclobutane core. nih.gov

Another strategy involves the desymmetrization of prochiral or meso-cyclobutanone derivatives. Organocatalyzed aldol reactions, for instance, have been used to functionalize 3-substituted cyclobutanones with excellent diastereo- and enantioselectivity, creating multiple stereocenters in a controlled manner. mdpi.com

While specific studies on 3-ethoxy-N-methylcyclobutan-1-amine are not prevalent, the principles of diastereocontrol can be illustrated by analogous reactions. For example, the reaction of sulfonyl allenes with benzyl vinyl ether under high pressure to form cyclobutane scaffolds demonstrates how reaction conditions can be optimized to favor the formation of a specific diastereomer. ru.nl The table below shows representative data from a study on the diastereoselective synthesis of functionalized cyclopentanones via an aza-Michael reaction, illustrating how reaction conditions can influence the diastereomeric ratio (d.r.). ucd.ie

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | DCM | rt | 24 | 95 | >20:1 |

| 2 | Toluene | rt | 48 | 80 | 15:1 |

| 3 | THF | 0 | 24 | 92 | >20:1 |

| 4 | MeOH | rt | 12 | 75 | 10:1 |

This table illustrates how solvent and temperature can affect the yield and diastereomeric ratio in the synthesis of substituted cyclic ketones, a principle applicable to the synthesis of cyclobutanamine derivatives.

Chiral Resolution Techniques for Racemic Cyclobutanamines

When a synthetic route produces a mixture of enantiomers (a racemic mixture), a separation process known as chiral resolution is required to isolate the individual, optically active compounds. wikipedia.org This is a critical step in the production of enantiopure drugs and other chiral molecules. wikipedia.orgrsc.org For a racemic mixture of this compound, several resolution techniques could be employed.

Classical Resolution via Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. wikipedia.org The technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org

Enzymatic Kinetic Resolution: This method utilizes enzymes, which are chiral catalysts, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. nih.gov For a racemic cyclobutanamine, a lipase enzyme could be used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated by standard techniques like chromatography. This method can provide high enantiomeric purity for both the product and the remaining starting material. nih.govrsc.org The table below provides examples of various hydrolase enzymes used in the kinetic resolution of cyclopropane (B1198618) derivatives, a concept that is also applicable to cyclobutanamines. thieme-connect.com

| Enzyme Abbreviation | Enzyme Name | Source Organism |

|---|---|---|

| CAL-B | Candida antarctica Lipase B | Candida antarctica |

| PFL | Pseudomonas fluorescens Lipase | Pseudomonas fluorescens |

| CRL | Candida rugosa Lipase | Candida rugosa |

| PPL | Porcine Pancreas Lipase | Porcine pancreas |

| AK | Lipase AK | Pseudomonas fluorescens |

Chiral Chromatography: This technique involves the separation of enantiomers using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The CSP is a solid support that has a chiral molecule bound to its surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute from the column at different times, thus achieving separation.

Reactivity and Transformational Chemistry of Cyclobutanamine Systems

Reactions Involving the Amine Functional Group

The nitrogen atom of the amine group possesses a lone pair of electrons, making it both basic and nucleophilic. This reactivity is central to many transformations of cyclobutanamine systems.

The lone pair of electrons on the nitrogen atom of 3-ethoxy-N-methylcyclobutan-1-amine allows it to act as a nucleophile, attacking electrophilic centers to form new covalent bonds. smolecule.com This nucleophilicity is fundamental to a variety of chemical reactions, including alkylation, acylation, and reactions with carbonyl compounds.

Alkylation: As a secondary amine, this compound can react with alkyl halides in nucleophilic substitution reactions. libretexts.orgyoutube.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary amine. libretexts.org However, this direct alkylation can sometimes be challenging to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is typically rapid and high-yielding. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. A base is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org

Reaction with Carbonyls: In the presence of acid catalysis, the amine can react with aldehydes and ketones. libretexts.orgmnstate.edu The nucleophilic nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the formation of an enamine, as the starting amine is secondary. libretexts.org This reaction is reversible and the outcome can be controlled by the reaction conditions. mnstate.edu

The table below summarizes the typical nucleophilic reactions of the amine group in this compound.

| Reaction Type | Reactant | Product Type |

| Alkylation | Alkyl Halide | Tertiary Amine |

| Acylation | Acid Chloride/Anhydride | Amide |

| Reaction with Carbonyl | Aldehyde/Ketone | Enamine |

The amine functional group in cyclobutanamine derivatives can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The oxidation of amines can yield a range of products depending on the oxidizing agent and the structure of the amine. youtube.com For secondary amines like this compound, oxidation can lead to the formation of hydroxylamines or nitrones. Stronger oxidizing agents can potentially lead to cleavage of the C-N bond. For instance, primary aromatic amines react with nitrous acid to form diazonium salts, which are important intermediates in synthesis. youtube.com

Reduction: While the amine group itself is not typically reduced, it is often synthesized through the reduction of other functional groups. For example, reductive amination of a ketone involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com This is a versatile method for preparing primary, secondary, and tertiary amines. youtube.com Common reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. youtube.com

The basicity of the amine nitrogen allows for deprotonation and the formation of salts.

Deprotonation: The hydrogen atom attached to the nitrogen in a secondary amine can be removed by a strong base to form an amide anion. quora.com Bases such as sodium hydride (NaH) or organolithium reagents (e.g., n-butyllithium) are often used for this purpose. quora.comchemspider.com The resulting amide is a potent nucleophile and can participate in various synthetic transformations.

Salt Formation: As a base, this compound reacts with acids to form ammonium salts. mnstate.edu For example, reaction with hydrochloric acid (HCl) yields the corresponding hydrochloride salt. smolecule.com This reaction is reversible, and the free amine can be regenerated by treatment with a base. mnstate.edu Salt formation is often used to improve the water solubility and crystalline properties of amines.

Transformations of the Ethoxy Moiety

The ethoxy group (-OCH2CH3) is an ether linkage, which is generally unreactive but can undergo cleavage under specific conditions.

Ethers are known for their chemical stability and are often used as solvents for this reason. pressbooks.pub However, the C-O bond of an ether can be cleaved under strongly acidic conditions. pressbooks.pubmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org This converts the ethoxy group into a good leaving group (ethanol). The subsequent step depends on the nature of the alkyl groups attached to the oxygen. In the case of this compound, the cyclobutyl group is secondary. The cleavage would likely proceed via an SN2 mechanism, where a nucleophile (Br- or I-) attacks the less sterically hindered ethyl group, leading to the formation of iodoethane (B44018) or bromoethane (B45996) and 3-(N-methylamino)cyclobutanol. pressbooks.pub

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain, which influences its reactivity. libretexts.orglibretexts.org This strain arises from non-ideal bond angles (approximately 90° instead of the preferred 109.5° for sp3 hybridized carbons) and torsional strain from eclipsing hydrogen atoms. libretexts.orglibretexts.org This inherent strain makes the cyclobutane ring susceptible to reactions that lead to ring-opening, thereby relieving the strain.

Ring-Opening Reactions: A variety of reactions can induce the opening of the cyclobutane ring. researchgate.net These can be promoted by acids, bases, heat, light, or metals. researchgate.net For instance, under certain conditions, the formation of a carbocation adjacent to the ring can trigger a rearrangement and ring expansion to a less strained cyclopentane (B165970) derivative. ugent.be Photoredox catalysis has also been employed to initiate ring-opening of cyclobutanes through the formation of a carbon radical. rsc.org

Rearrangements: Cyclobutane derivatives can undergo various rearrangement reactions. The Wolff rearrangement, for example, can be used to contract a cyclic α-diazo ketone to a one-carbon smaller ring system. wikipedia.org While more commonly used to form cyclobutanes from cyclopentanones, it can also facilitate the contraction of cyclobutanones to cyclopropanes. wikipedia.org Another example is the Demjanov rearrangement of cyclobutylamine (B51885) with nitrous acid, which can lead to the formation of cyclobutanol. wikipedia.org

The reactivity of the cyclobutane ring in this compound would be influenced by the substituents. The amine and ethoxy groups can direct or participate in ring-opening or rearrangement pathways, leading to a diverse array of potential products.

Ring Cleavage Reactions and Mechanisms

The inherent ring strain of the cyclobutane core, approximately 26.3 kcal/mol, renders it susceptible to various ring-opening reactions under specific conditions. nih.gov The presence of the ethoxy and N-methylamino substituents on the cyclobutane ring in this compound introduces specific electronic biases and potential sites for reaction initiation. Cleavage of the four-membered ring can be induced by acidic or basic reagents, as well as by thermal or photochemical energy.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ring opening of cyclobutane derivatives can be initiated by protonation. In the case of this compound, both the nitrogen of the amino group and the oxygen of the ethoxy group are potential sites for protonation. The subsequent steps depend on the reaction conditions and the nucleophiles present. libretexts.orgkhanacademy.org

The mechanism often resembles that of acid-catalyzed epoxide opening, proceeding through a pathway with significant S(_N)1 or S(_N)2 character depending on the substitution pattern. libretexts.orgyoutube.com Protonation of either heteroatom creates a good leaving group. Cleavage of a C-C bond in the ring is driven by the release of ring strain. stackexchange.com For an unsymmetrical cyclobutane, the C-C bond cleavage and nucleophilic attack may exhibit regioselectivity, often favoring the formation of a more stable carbocation intermediate, similar to what is observed in the opening of other strained rings like epoxides. masterorganicchemistry.com

The general mechanism can be depicted as follows:

Protonation: The acid catalyst protonates either the amino or the ethoxy group.

Ring Opening: The protonated intermediate undergoes cleavage of one of the adjacent C-C bonds of the cyclobutane ring. This step is facilitated by the relief of the inherent ring strain.

Nucleophilic Attack/Rearrangement: The resulting carbocationic species is trapped by a nucleophile or undergoes rearrangement to a more stable structure.

While specific studies on this compound are not prevalent, the reaction pathway is guided by these established principles of strained ring chemistry.

Base-Mediated Ring Scission

Base-mediated ring cleavage of simple cyclobutanes is less common than acid-catalyzed opening and typically requires the presence of activating functional groups that can stabilize an anionic intermediate. For standard ethers and amines, cleavage by bases is not a facile process. Larger cyclic ethers are generally resistant to base-catalyzed cleavage due to a lack of sufficient ring strain. libretexts.org While the cyclobutane ring is significantly strained, without appropriate electron-withdrawing groups to facilitate deprotonation and subsequent ring-opening, this pathway is generally not favored for substrates like this compound under typical basic conditions.

Photolytic and Thermolytic Ring Fission

Cyclobutanes can undergo ring fission when subjected to photochemical or thermal energy. These reactions often proceed via a [2+2] cycloreversion mechanism, yielding two alkene molecules. The specific products formed from the fragmentation of this compound would depend on which C-C bonds in the ring are cleaved.

Thermolysis: High temperatures can induce the cleavage of the cyclobutane ring. For substituted cyclobutanes, the reaction can lead to a mixture of products depending on the substitution pattern and the relative stability of the potential biradical intermediates. The thermal ring opening of cyclobutenes to conjugated dienes is a well-known example of such a process, occurring via an electrocyclic mechanism. researchgate.net

Photolysis: UV irradiation can also promote the cleavage of cyclobutane rings. This process is famously observed in the photodimerization of pyrimidine (B1678525) bases in DNA to form cyclobutane pyrimidine dimers, and the reverse reaction can also be induced photochemically. nih.gov For this compound, photolysis could potentially lead to fragmentation into an enamine/imine and an ethyl vinyl ether through a [2+2] cycloreversion pathway.

Ring Enlargement and Contraction Transformations

The cyclobutane ring system can be induced to undergo ring expansion to five-membered rings or contraction to three-membered rings, often through rearrangements involving cationic intermediates. encyclopedia.pub

A classic example relevant to cyclobutanamines is the Demyanov rearrangement . This reaction involves the diazotization of a primary aminocycloalkane with nitrous acid to form a diazonium salt. The subsequent loss of dinitrogen gas (N(_2)) generates a carbocation, which can undergo rearrangement. wikipedia.org For a primary amine precursor to this compound (i.e., 3-ethoxycyclobutan-1-amine), this reaction would lead to a mixture of carbocations. The equilibrating C(_4)H(_6)(OEt) and C(_3)H(4)(OEt)CH({2}^{+}) cations can lead to a mixture of ring-expanded (cyclopentanol derivatives) and ring-contracted (cyclopropylmethanol derivatives) products after hydrolysis. wikipedia.org

Another relevant transformation is the Tiffeneau–Demjanov rearrangement , which is a type of pinacol (B44631) rearrangement that can achieve a one-carbon ring expansion. wikipedia.org

Free radical-promoted ring expansions are also known, often involving the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto carbonyls, as seen in cyclobutanone (B123998) chemistry. researchgate.net

Ring contractions can also occur through various mechanisms, including rearrangements involving cationic, anionic, or carbenoid intermediates, driven by the formation of a more stable system. wikipedia.orgyoutube.com

Table 1: Examples of Cyclobutane Ring Transformations

| Transformation | Reactant Type | Key Reagent(s) | Product Type(s) | Ref. |

|---|---|---|---|---|

| Demyanov Rearrangement | Primary Aminocyclobutane | Nitrous Acid (HNO(_2)) | Cyclopentanols, Cyclopropylmethanols | wikipedia.org |

| Tiffeneau-Demjanov Rearrangement | β-Amino alcohol on a ring | Nitrous Acid (HNO(_2)) | Ring-expanded ketone | wikipedia.org |

| Radical Ring Expansion | Cyclobutanone derivative | Radical initiator | Ring-expanded ketones | researchgate.net |

Functionalization and Derivatization at Ring Positions

Direct C-H functionalization has emerged as a powerful strategy for modifying cyclic systems without pre-functionalization. acs.org Despite the C-H bonds of a cyclobutane ring having greater s-character and being stronger than those in unstrained alkanes, methods have been developed for their selective functionalization. nih.gov

Catalyst-Controlled C-H Functionalization: Recent research has demonstrated that rhodium and palladium catalysts can achieve regio- and stereoselective C-H functionalization of cyclobutane rings. nih.govacs.org By choosing the appropriate catalyst, it is possible to direct functionalization to specific positions. For instance, in arylcyclobutanes, rhodium catalysts have been used to achieve C-H insertion at either the C1 (benzylic) or C3 position with high selectivity. nih.gov

For a substrate like this compound, the existing functional groups would act as directing elements. The amine group, in particular, can be used as a directing group in palladium-catalyzed C-H activation to functionalize the C2 or C4 positions. This approach allows for the controlled installation of aryl or other groups onto the cyclobutane core. acs.org

Enzymatic Functionalization: Engineered enzymes, such as variants of cytochrome P450(_\text{BM3}), have been shown to perform selective C-H hydroxylation on cyclobutylamine derivatives at chemically unactivated sites. acs.org This biocatalytic approach can proceed with high regio- and stereoselectivity, providing access to valuable hydroxylated cyclobutane intermediates that can be further derivatized. acs.org

Other Derivatizations: The synthesis of chiral molecules containing cyclobutanes has been advanced through various methods, including asymmetric [2+2] cycloadditions and transformations of bicyclo[1.1.0]butanes (BCBs). nih.gov The high ring-strain energy of BCBs makes them valuable precursors for synthesizing functionalized four-membered rings. nih.gov

Table 2: Methods for Cyclobutane Ring Functionalization

| Method | Catalyst/Reagent | Position Functionalized | Type of Functionalization | Ref. |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Rh(_2)(S-TCPTAD)(_4) | C1 or C3 of arylcyclobutanes | C-C bond formation | nih.gov |

| Palladium-Catalyzed C-H Activation | Pd(OAc)(_2) with directing group | C-H bonds adjacent to directing group | Arylation, etc. | acs.org |

| Enzymatic Hydroxylation | Engineered P450(_\text{BM3}) | Unactivated C-H bonds | C-H to C-OH | acs.org |

| Bicyclobutane Opening | Iridium catalysts | C-C σ-bond | Difunctionalization | nih.gov |

Computational Approaches and Theoretical Studies in Cyclobutanamine Chemistry

Conformational Analysis of 3-Ethoxy-N-methylcyclobutan-1-amine

The non-planar nature of the cyclobutane (B1203170) ring is a key determinant of its chemical and physical properties. The ring exists in a "puckered" or "folded" conformation to alleviate the torsional strain that would be present in a planar structure. This puckering introduces the possibility of different conformations, the relative energies of which are influenced by the substituents on the ring. For this compound, the ethoxy and N-methylamine groups can adopt either axial or equatorial positions, leading to different stereoisomers with distinct stabilities.

Spectroscopic and Theoretical Methods for Conformational Studies

The conformational landscape of substituted cyclobutanes is often explored through a synergistic approach combining experimental spectroscopic techniques and theoretical calculations. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the conformation of molecules in solution. For cyclobutane derivatives, the coupling constants between protons on the ring can provide information about their dihedral angles and thus the degree of ring puckering. The chemical shifts of the ring protons and carbons are also sensitive to the orientation of the substituents. For instance, in a study of 2-substituted cyclobutane-α-amino acid derivatives, NMR spectroscopy was instrumental in understanding the conformational preferences of the ring. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the cyclobutane ring and its substituents. The frequencies of these vibrations can be influenced by the molecular conformation. Matrix isolation IR spectroscopy, combined with DFT computations, has been used to gain insights into the conformational landscape of similar cyclic molecules. acs.org

X-ray Diffraction: For crystalline solids, X-ray diffraction provides precise information about the molecular structure, including bond lengths, bond angles, and the conformation of the cyclobutane ring in the solid state. acs.orgnih.gov

Theoretical Methods: Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are used to model the potential energy surface of the molecule. These calculations can predict the geometries and relative energies of different conformers, as well as the energy barriers for interconversion between them. acs.orgacs.org Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule in different environments. acs.org

Intra- and Intermolecular Interactions Affecting Conformation

The conformational equilibrium of this compound is governed by a delicate balance of various non-covalent interactions.

Steric Hindrance: The spatial arrangement of the ethoxy and N-methylamine groups can lead to steric repulsion, which destabilizes certain conformations. Generally, conformations where bulky substituents occupy equatorial positions are favored to minimize these repulsive interactions.

Intramolecular Hydrogen Bonding: The presence of a nitrogen atom in the N-methylamine group and an oxygen atom in the ethoxy group allows for the possibility of intramolecular hydrogen bonding. nih.govmdpi.com This type of interaction, where a hydrogen atom is shared between the nitrogen and oxygen, can significantly stabilize a particular conformation, potentially favoring a cis-arrangement of the substituents.

Hyperconjugation: Electronic delocalization effects, such as σ-bond to σ*-bond hyperconjugation, have been shown to play a role in the stability of the puckered conformation of cyclobutane. acs.org These interactions can be influenced by the nature and position of the substituents.

Intermolecular Interactions: In the condensed phase (liquid or solid), intermolecular forces such as van der Waals interactions, dipole-dipole forces, and intermolecular hydrogen bonding play a significant role in determining the preferred conformation and the packing of molecules. nih.govmdpi.com In the solid state, crystal packing forces can sometimes trap a molecule in a conformation that is not the most stable one in the gas phase or in solution.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and properties of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the properties of cyclobutane derivatives. nih.govacs.org

Geometric and Electronic Structure: DFT calculations can accurately predict the equilibrium geometries, bond lengths, bond angles, and dihedral angles of the different conformers of this compound. acs.orgresearchgate.net These calculations can also provide information about the electronic properties, such as the charge distribution, dipole moment, and molecular orbital energies.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the molecule, which can then be compared with experimental IR and Raman spectra to confirm the predicted conformation.

Reaction Mechanisms: DFT is a powerful tool for investigating reaction mechanisms. For example, it has been used to study the mechanism of cyclobutane formation from pyrrolidines and the rearrangement of cyclobutylcarbinyl radicals. nih.govacs.org

Below is a hypothetical table of DFT-calculated properties for the cis and trans isomers of this compound.

| Property | cis-3-ethoxy-N-methylcyclobutan-1-amine | trans-3-ethoxy-N-methylcyclobutan-1-amine |

| Relative Energy (kcal/mol) | 0.00 | 1.5 |

| Dipole Moment (Debye) | 2.1 | 1.8 |

| Puckering Angle (degrees) | 28 | 30 |

| C1-N Bond Length (Å) | 1.47 | 1.47 |

| C3-O Bond Length (Å) | 1.43 | 1.43 |

Note: This data is illustrative and not based on actual experimental or calculated values for this specific molecule.

Semi-Empirical Quantum Chemical Approaches

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.govnih.gov

Large Systems: The computational efficiency of semi-empirical methods makes them suitable for initial conformational searches of large molecules or for molecular dynamics simulations of systems containing many molecules. nih.gov

Qualitative Insights: While generally less accurate than higher-level methods, semi-empirical methods can provide valuable qualitative insights into molecular structure and properties. youtube.com Methods like AM1 and PM3 have been widely used for this purpose. wikipedia.org

Parameterization: The accuracy of semi-empirical methods is highly dependent on the quality of the parameters used. The results can be unreliable if the molecule being studied is significantly different from the molecules used in the parameterization dataset. wikipedia.org

Semi-empirical methods have been developed to handle various aspects of molecular calculations, from ground-state geometries and heats of formation to electronic spectra. wikipedia.org

Mechanistic Investigations using Computational Methods

Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms involving cyclobutanamine derivatives. Methods such as Density Functional Theory (DFT) allow researchers to model chemical reactions at the molecular level, providing insights that are often difficult to obtain through experimental means alone. These computational investigations are crucial for understanding the intricate details of bond-breaking and bond-forming processes, transition states, and the influence of substituents on reaction pathways.

In the context of cyclobutanamine chemistry, DFT calculations are frequently employed to explore potential energy surfaces of reactions. For instance, in reactions involving the cleavage of the strained C-C bonds of the cyclobutane ring, computational methods can predict the activation energies and determine whether the mechanism is concerted or stepwise. researchgate.net A recent study on the cycloreversion reaction of a cyclobutane pyrimidine (B1678525) dimer utilized DFT calculations to map the potential energy surface, revealing a sequential, stepwise bond cleavage process. nih.gov The calculations showed that the protonation state of a nearby residue significantly influenced the activation free energies, highlighting the sensitivity of these reactions to the chemical environment. nih.gov

These theoretical predictions can be extended to understand the reactivity of specific compounds like this compound. By modeling its reactions, such as nucleophilic substitution or ring-opening, researchers can:

Identify Transition State Geometries: Visualize the three-dimensional structure of the highest energy point along the reaction coordinate.

Calculate Activation Barriers: Quantify the energy required to initiate the reaction, which directly relates to the reaction rate.

Analyze Reaction Intermediates: Investigate the stability and structure of any transient species formed during the reaction.

Evaluate the Role of Ligands and Solvents: Simulate how different environmental factors can facilitate or hinder a transformation. researchgate.net

For example, DFT calculations have been successfully used to elucidate the role of dual ligands in promoting challenging C-C bond activations in cyclobutane carboxylic acids, a transformation relevant to the broader class of cyclobutane derivatives. researchgate.net This demonstrates the power of computational methods to guide the rational design of catalysts and reaction conditions for these strained-ring systems.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful predictive models for assessing the reactivity and selectivity of molecules like this compound. The inherent strain of the cyclobutane ring, combined with the electronic effects of the ethoxy and N-methylamino substituents, governs its chemical behavior. masterorganicchemistry.com The amine group, with its lone pair of electrons, typically imparts nucleophilic character, while the electron-withdrawing or -donating nature of the ethoxy group can modulate this reactivity.

Theoretical models can quantify these effects to predict how the molecule will behave in a given reaction. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, chemists can forecast which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This allows for the prediction of regioselectivity and stereoselectivity, which is critical in the synthesis of complex molecules. For example, computational studies on substituted cyclobutanes have shown that substituents preferentially occupy pseudo-equatorial positions to minimize steric strain, influencing the stereochemical outcome of reactions. researchgate.net

To move from a qualitative description to a quantitative prediction of reactivity, computational chemists often utilize established reactivity scales. Nucleophilicity, the ability of a species to donate an electron pair to an electrophile, can be quantified and compared using scales such as the one developed by Mayr and Patz. wikipedia.org

The Mayr-Patz equation, log(k) = s(N + E), provides a framework for predicting second-order reaction rate constants (k). wikipedia.org In this equation:

N is the nucleophilicity parameter of the nucleophile (e.g., this compound).

E is the electrophilicity parameter of the reaction partner (the electrophile).

s is a nucleophile-dependent slope parameter.

While specific experimental or computational data for this compound is not widely published, its N and s parameters can be predicted using DFT calculations. By simulating its reaction with a set of reference electrophiles, these parameters can be determined. This would allow for the creation of a data table comparing its predicted nucleophilic strength to other common amines, providing a powerful tool for predicting its reaction kinetics with a wide array of electrophiles without needing to run every experiment. The amine group in the molecule is the primary nucleophilic center. smolecule.comyoutube.com

| Compound | Predicted Nucleophilicity (N) | Predicted Slope (s) |

|---|---|---|

| Ammonia | ~3.5 | ~1.1 |

| N-Methylbutylamine | ~5.2 | ~0.9 |

| This compound | ~4.8 | ~0.95 |

| Piperidine | ~5.5 | ~0.9 |

Table 1. A representative table illustrating the kind of data generated from computational predictions of nucleophilicity parameters based on the Mayr-Patz scale. The values for this compound are hypothetical, based on structural analogy to other secondary amines, and serve to demonstrate how its reactivity could be quantified and compared. Actual values would require specific DFT calculations.

Molecular Modeling and Simulation for Cyclobutanamine Systems

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of cyclobutanamine systems. Unlike larger, more flexible cycloalkanes, the cyclobutane ring is characterized by significant angle strain. masterorganicchemistry.comdalalinstitute.com To alleviate some of the torsional strain that would be present in a perfectly planar structure, cyclobutane and its derivatives adopt a non-planar, "puckered" or "butterfly" conformation. dalalinstitute.comic.ac.uk

For a substituted cyclobutane like this compound, molecular modeling can determine the preferred conformation. This includes the degree of ring puckering and the spatial orientation of the ethoxy and N-methylamino substituents. These substituents can exist in two primary orientations: pseudo-axial (pointing more towards the top or bottom of the ring) or pseudo-equatorial (pointing more towards the periphery). Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric interactions. researchgate.net

Molecular dynamics (MD) simulations can further illuminate the behavior of these molecules in solution. By simulating the motion of the atoms over time, MD can reveal the energy barriers between different puckered conformations and the timescale of their interconversion. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context.

A typical computational analysis would yield data on the key geometric parameters for the most stable conformers (cis and trans isomers).

| Parameter | Predicted Value (cis-isomer) | Predicted Value (trans-isomer) |

|---|---|---|

| Ring Puckering Angle (°) | ~28 | ~30 |

| Substituent Orientation (C1-Amine) | pseudo-equatorial | pseudo-equatorial |

| Substituent Orientation (C3-Ethoxy) | pseudo-axial | pseudo-equatorial |

| Relative Energy (kcal/mol) | +0.8 | 0.0 (most stable) |

Table 2. An illustrative table of predicted conformational data for the cis and trans isomers of this compound that could be obtained from molecular mechanics or DFT calculations. The trans isomer, which allows both substituents to occupy more stable pseudo-equatorial positions, is predicted to be the lower energy conformer. The puckering angle quantifies the deviation from a planar ring structure. researchgate.netnih.gov

Green Chemistry Principles in Cyclobutanamine Synthesis

Principles of Sustainable Organic Synthesis

Sustainable organic synthesis is built upon a foundational set of twelve principles developed by Paul Anastas and John Warner. sigmaaldrich.commsu.edu These principles provide a framework for designing safer, more efficient, and environmentally conscious chemical processes. sigmaaldrich.comrroij.com Key tenets include the prevention of waste, maximizing the incorporation of all materials into the final product (atom economy), using less hazardous chemical syntheses, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. epa.govmsu.edu Further principles advocate for the use of renewable feedstocks, avoiding unnecessary chemical modifications (like protecting groups), and employing catalytic reagents over stoichiometric ones to minimize waste. epa.govacs.org The ultimate goal is to create chemical products that are effective yet have minimal toxicity and to design processes that are inherently safer, preventing accidents. sigmaaldrich.commsu.edu

Waste Minimization and Atom Economy in Cyclobutanamine Synthesis

A central goal of green chemistry is the reduction or elimination of waste, a concept often quantified by metrics like atom economy. acs.orgacs.org Atom economy measures the efficiency of a reaction by calculating the percentage of reactant atoms that are incorporated into the desired product. studymind.co.ukdynamicscience.com.aujocpr.com Reactions with high atom economy are considered "greener" because they generate less waste. acs.orgyoutube.com

For a multi-step synthesis, such as that required for 3-ethoxy-N-methylcyclobutan-1-amine, maximizing atom economy at each step is crucial. Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. jocpr.comnumberanalytics.com In contrast, substitution and elimination reactions generate byproducts, thus lowering their atom economy.

Consider a hypothetical two-step synthesis of this compound. The first step might involve a [2+2] cycloaddition to form the cyclobutane (B1203170) ring, a highly atom-economical reaction. The second step, a reductive amination, could also be designed for high atom economy.

Table 1: Hypothetical Atom Economy Calculation

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|

| Reactant A + Reactant B | 150 | Intermediate | 150 | 100% |

Note: This table is for illustrative purposes only and uses hypothetical molecular weights. The calculation for atom economy is: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. jocpr.comyoutube.com

Application of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. acs.org Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives. sigmaaldrich.comepa.gov

Aqueous-Phase Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. wisdomlib.orgresearchgate.net Conducting organic synthesis in water can enhance reaction rates and selectivity. acs.orgrsc.org For the synthesis of a molecule like this compound, which has some water-soluble functionalities, using water as a solvent could be highly advantageous. Even for insoluble reactants, "on-water" reactions, where the reaction occurs at the interface of the organic and aqueous phases, can show significant rate enhancements. acs.orgacs.org

Supercritical Fluid Technologies

Supercritical fluids (SCFs), most notably supercritical carbon dioxide (scCO₂), exist in a state above their critical temperature and pressure, exhibiting properties of both liquids and gases. numberanalytics.comacs.org scCO₂ is a non-toxic, non-flammable, and inexpensive solvent alternative. acs.orgdoaj.org Its solvating power can be tuned by adjusting pressure and temperature. numberanalytics.comresearchgate.net A key advantage is the ease of product separation; simply reducing the pressure causes the scCO₂ to return to a gaseous state, leaving behind the product without any solvent residue. libretexts.org Gases like hydrogen are completely miscible in scCO₂, which can enhance the rates of reactions like hydrogenations, which may be a part of the synthesis of cyclobutanamine derivatives. numberanalytics.comrsc.org

Table 2: Comparison of Conventional and Green Solvents

| Solvent | Boiling Point (°C) | Toxicity | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 39.6 | High | Hazardous air pollutant |

| Toluene | 110.6 | High | Volatile organic compound |

| Water | 100 | Low | Benign |

Bio-Based Solvents

Derived from renewable resources like plants and biomass, bio-based solvents offer a sustainable alternative to their petroleum-based counterparts. numberanalytics.comresearchgate.net Examples include limonene (B3431351) (from citrus peels), glycerol (B35011) (a byproduct of biodiesel production), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). numberanalytics.comresearchgate.net These solvents are often biodegradable and have lower toxicity. numberanalytics.com For a reaction like the formation of an ether, such as the ethoxy group in the target molecule, or an amination, selecting a suitable bio-based solvent could significantly improve the green profile of the synthesis. core.ac.ukwhiterose.ac.uk

Catalytic Methodologies for Enhanced Sustainability

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. epa.govacs.org Catalysts increase reaction rates, often under milder conditions, and are effective in small amounts, which minimizes waste. wordpress.combio-conferences.org The development of catalytic methods is a cornerstone of sustainable organic synthesis. mdpi.comnumberanalytics.com

For the synthesis of this compound, catalytic approaches are highly desirable. For instance, the formation of the amine could be achieved through catalytic reductive amination of a corresponding cyclobutanone (B123998). rsc.orgacs.org This method, often employing transition metal catalysts, is more atom-economical than traditional methods that might involve stoichiometric reducing agents. wordpress.comnih.gov Furthermore, the use of heterogeneous catalysts, which are in a different phase from the reactants, simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. yale.edubio-conferences.org Biocatalysis, using enzymes, also offers a highly selective and environmentally friendly route to producing amines and other functional groups under mild aqueous conditions. rsc.orgmdpi.com

Homogeneous and Heterogeneous Catalysis

The synthesis of the cyclobutane core and the introduction of functional groups rely heavily on catalytic methods to enhance efficiency, selectivity, and atom economy. acs.org Both homogeneous and heterogeneous catalysts are instrumental in constructing the four-membered ring, a structure found in numerous biologically active molecules. nih.govelsevierpure.com

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity under mild conditions. In the context of cyclobutane synthesis, transition-metal catalysts are widely employed. For instance, copper (Cu) catalytic systems have demonstrated remarkable control over the regioselective ring-opening of bicyclo[1.1.0]butanes (BCBs), providing a powerful strategy for creating functionalized cyclobutanes. nih.gov Specifically, Cu(I) catalysts can facilitate an α-selective nucleophilic addition, while Cu(II) systems can direct the reaction toward a β'-selective pathway, allowing for the creation of diverse substitution patterns from the same starting materials. nih.gov Gold-catalyzed cyclization of alkynylcyclobutanes represents another mild and highly selective method for constructing complex cyclobutane-fused structures. researchgate.net